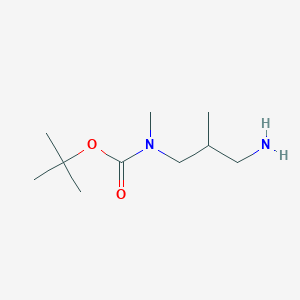

tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate” is likely a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R1O(C=O)NR2R3, where R1 is an organic group, and R2 and R3 can be a variety of atoms or groups of atoms .

Molecular Structure Analysis

The molecular structure of this compound would consist of a carbamate group attached to a tert-butyl group and a 3-amino-2-methylpropyl group. The carbamate group itself consists of a carbonyl (C=O) group and an amine (NH2) group .Chemical Reactions Analysis

Carbamates are known to undergo a variety of chemical reactions, including hydrolysis, aminolysis, and alcoholysis. The specific reactions that “tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate” would undergo would depend on the reaction conditions and the presence of other reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of carbamates include a relatively high boiling point due to the presence of polar carbonyl and amine groups, and solubility in organic solvents .Applications De Recherche Scientifique

Synthesis and Catalysis

- Asymmetric Synthesis : The synthesis of tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by asymmetric Mannich reaction highlights the utility of similar carbamate compounds in enantioselective synthesis, showcasing their role in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

- Versatile Intermediates : N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating the broad applicability of tert-butyl-containing compounds in synthesizing a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).

Material and Pharmaceutical Applications

- Foldamer Precursors : The study of tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate as a precursor for foldamer research based on aza/α-dipeptide oligomerization, underscores the importance of tert-butyl carbamates in the development of new materials with potential applications in biotechnology and nanotechnology (Abbas et al., 2009).

- NMR Tags for Protein Research : O-tert-Butyltyrosine exemplifies the use of tert-butyl groups in biochemistry for enhancing NMR spectroscopy of high-molecular-weight systems, facilitating the measurement of ligand-binding affinities without isotope labeling (Chen et al., 2015).

Environmental and Safety Studies

- Metabolism and Toxicology : Research on the metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate in insects and by mouse liver enzymes provides insight into the environmental and health impacts of tert-butyl carbamates, important for assessing the safety of these compounds (Douch & Smith, 1971).

Propriétés

IUPAC Name |

tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-8(6-11)7-12(5)9(13)14-10(2,3)4/h8H,6-7,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXUVCSRTALUSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CN(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2661838.png)

![4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2661841.png)

![4-Morpholinopyrrolo[1,2-a]quinoxaline](/img/structure/B2661842.png)

![N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B2661843.png)

![ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate](/img/structure/B2661845.png)

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane](/img/structure/B2661846.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2661849.png)

![Methyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2661851.png)

![(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B2661852.png)

methanone](/img/structure/B2661857.png)

![2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2661859.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2661860.png)

![N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2661861.png)